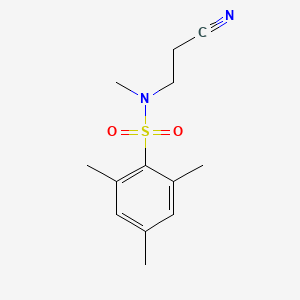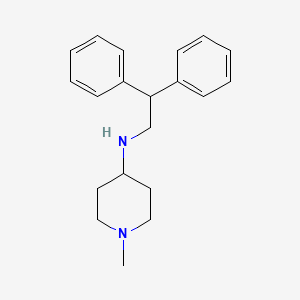![molecular formula C20H12ClNO3 B5380321 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5380321.png)
4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one, also known as CCFMO, is a chemical compound with potential applications in scientific research. This compound has gained significant interest due to its unique structure and potential biological activities. In
Mécanisme D'action
The mechanism of action of 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has also been shown to inhibit the activity of certain signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one can inhibit the growth of cancer cell lines, reduce inflammation, and inhibit the growth of bacteria. In vivo studies have shown that 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one can reduce inflammation and improve symptoms in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its unique structure and potential biological activities. However, there are also limitations to using 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments. 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is a relatively new compound, and there is limited information available on its stability and toxicity. Additionally, 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is a complex molecule that may require specialized techniques for analysis and characterization.
Orientations Futures
There are several potential future directions for research on 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one. One area of interest is the development of 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one as a potential cancer therapy. Further studies are needed to determine the efficacy and safety of 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one in animal models and clinical trials. Another area of interest is the development of 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one as a potential anti-inflammatory agent. Studies are needed to determine the mechanism of action of 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one and its potential for use in treating inflammatory diseases. Additionally, further studies are needed to determine the stability and toxicity of 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one and to develop improved methods for its synthesis and analysis.
Conclusion:
In conclusion, 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is a chemical compound with potential applications in scientific research. The synthesis method of 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has been optimized to increase the yield and purity of the compound. 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has potential anti-inflammatory, anti-cancer, and anti-bacterial activities, and its mechanism of action involves the inhibition of certain enzymes and signaling pathways. 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has several advantages for lab experiments, but there are also limitations to using 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments. There are several potential future directions for research on 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one, including the development of 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one as a potential cancer therapy and anti-inflammatory agent.
Méthodes De Synthèse
The synthesis of 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is a multi-step process that involves the reaction of 2-chlorobenzaldehyde with 2-furylacetic acid in the presence of a base to form the corresponding chalcone intermediate. The chalcone intermediate is then reacted with phenylglycine in the presence of a catalyst to form the final product, 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one. The synthesis of 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has potential applications in scientific research due to its unique structure and potential biological activities. 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial activities. Studies have also shown that 4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one can inhibit the growth of certain cancer cell lines, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
(4E)-4-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO3/c21-16-9-5-4-8-15(16)18-11-10-14(24-18)12-17-20(23)25-19(22-17)13-6-2-1-3-7-13/h1-12H/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYYFQIATFDWIR-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=CC=CC=C4Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(O3)C4=CC=CC=C4Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-propyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5380250.png)
![(4R)-N-ethyl-4-{4-[({[(3-methylbenzyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-L-prolinamide hydrochloride](/img/structure/B5380258.png)

![1-methyl-N-[(5-methyl-2-pyrazinyl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380268.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5380272.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-6-(2-methoxyphenyl)-N-methylpyridazin-3-amine](/img/structure/B5380329.png)
![N-ethyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5380339.png)
![3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5380342.png)
![N-(4-chlorophenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5380344.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380350.png)
![7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5380358.png)
